Product packaging for 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one(Cat. No.:CAS No. 2446-63-1)

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No.: B1582069
CAS No.: 2446-63-1
M. Wt: 682.8 g/mol
InChI Key: OQZGLOBKVNEEPK-QXEXYXHXSA-N
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Description

Glucodigifucoside (CID 164965) is a primary cardenolide glycoside that was first isolated from the leaves of Digitalis lanata Ehrh . This compound has demonstrated significant research interest due to its potent and selective biological activity. Studies have shown that Glucodigifucoside exhibits promising carcinoma-specific cytotoxicity . Notably, research indicates it has potent cytotoxic effects against human renal adenocarcinoma (ACHN) and hepatocellular carcinoma cell lines, with a significantly lower IC50 value against cancerous cells compared to normal human renal proximal tubule-derived cells (HK-2) . The mechanism behind this selective toxicity is believed to involve the upregulation of the cyclin-dependent kinase inhibitor p21/Cip1, which plays a key role in cell cycle regulation . As a glycoside, its structure consists of a sugar moiety attached to a non-sugar aglycone part, which is characteristic of this class of compounds . Glucodigifucoside is presented for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this product with appropriate care and utilize the available molecular data (Molecular Formula: C35H54O13) for their experimental design .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H54O13 B1582069 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one CAS No. 2446-63-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2446-63-1

Molecular Formula

C35H54O13

Molecular Weight

682.8 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O13/c1-16-30(48-32-28(41)26(39)25(38)23(14-36)47-32)27(40)29(42)31(45-16)46-19-6-9-33(2)18(13-19)4-5-22-21(33)7-10-34(3)20(8-11-35(22,34)43)17-12-24(37)44-15-17/h12,16,18-23,25-32,36,38-43H,4-11,13-15H2,1-3H3/t16-,18+,19-,20+,21-,22+,23+,25+,26-,27-,28+,29-,30+,31?,32-,33-,34+,35-/m0/s1

InChI Key

OQZGLOBKVNEEPK-QXEXYXHXSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Natural Occurrence, Distribution, and Advanced Isolation Methodologies of Glucodigifucoside

Botanical Sources and Phytochemical Investigations: Digitalis purpurea and Digitalis lanata

The primary botanical sources of Glucodigifucoside are plants belonging to the genus Digitalis, commonly known as foxgloves. impactfactor.org Phytochemical investigations have consistently identified this compound in two prominent species: Digitalis purpurea (the common foxglove) and Digitalis lanata (the woolly foxglove). iarc.fr

In Digitalis purpurea, Glucodigifucoside is reported to be a dominant glycoside found in the seeds. iarc.fr In contrast, the leaves of D. purpurea are more commonly associated with other primary glycosides like purpureaglycoside A. iarc.fr

In Digitalis lanata, Glucodigifucoside is also a known constituent. academicjournals.org It is considered an "early cardenolide," a disaccharide that is produced early in the plant's development. restek.comresearchgate.net This is in contrast to the more common tetrasaccharides, such as the lanatosides, which are termed "late glycosides" and are typically found in adult plants. restek.com Studies have quantified the concentration of Glucodigifucoside in D. lanata, with findings indicating a content ranging from 0.01% to 0.15%. academicjournals.org Research utilizing high-resolution mass spectrometry has also identified Glucodigifucoside as a major cardenolide in certain D. lanata samples. nih.gov

Table 1: Botanical Sources and Location of Glucodigifucoside


Botanical SourceFamilyPlant PartReported Concentration / SignificanceCitation
Digitalis purpurea (Common Foxglove)PlantaginaceaeSeedsDominant glycoside iarc.fr
Digitalis lanata (Woolly Foxglove)PlantaginaceaeLeaves0.01% - 0.15%; Considered a major "early cardenolide"[12, 14, 24]

Alternative Natural Sources: Marine Organisms and Their Glycoside Profiles

While terrestrial plants are the established source of Glucodigifucoside, marine organisms are known to produce a vast array of structurally diverse glycosides, including steroid and triterpene glycosides. restek.comsigmaaldrich.com Marine invertebrates such as sponges (Porifera) and tunicates (Urochordata) are particularly rich sources of novel bioactive compounds. amu.edu.azsci-hub.se Sponges, for instance, produce various steroid glycosides, and some even contain glycosides with sugars characteristic of cardiac glycosides. restek.comeurachem.org Similarly, cardiotonic steroids have been isolated from other marine animals like toads. europa.eu

However, based on current scientific literature, there are no specific reports identifying Glucodigifucoside within the glycoside profiles of marine organisms such as sponges or tunicates. The glycosides found in these marine creatures, while structurally varied and biologically active, appear to be distinct from the specific cardenolides, like Glucodigifucoside, that are characteristic of the Digitalis genus. restek.comresearchgate.net

Advanced Chromatographic and Extraction Techniques for Glucodigifucoside Enrichment and Purification

The isolation of pure Glucodigifucoside from its natural botanical sources is a complex process due to the presence of numerous other structurally similar cardiac glycosides. nih.gov The process begins with extraction, typically using polar solvents like ethanol (B145695) or methanol, followed by multi-step purification employing advanced chromatographic techniques. impactfactor.orgmdpi.com

Initial extraction from dried and powdered plant material often involves methods like maceration or Soxhlet extraction with an alcohol-water mixture. impactfactor.orgmdpi.com This is followed by a clean-up step to remove interfering substances like pigments and tannins, which can be achieved by precipitation with agents like lead salts. iarc.fr The resulting crude extract is a complex mixture of glycosides that requires high-resolution separation for the enrichment and purification of Glucodigifucoside.

Modern chromatography is essential for separating individual cardiac glycosides from the complex mixtures extracted from Digitalis plants. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice, offering superior resolution, speed, and sensitivity. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for cardiac glycoside separation. nih.govresearchgate.net It employs a non-polar stationary phase, typically a C18 column, and a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. iarc.frmdpi.com This technique separates compounds based on their hydrophobicity, allowing for the resolution of closely related glycosides.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (less than 2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC. nih.govinnovareacademics.in This enhanced separation power is particularly advantageous for resolving the complex cardenolide profiles of Digitalis extracts. iarc.fr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of HPLC or UHPLC with mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful strategy for both separation and definitive identification. LC-MS/MS provides not only the retention time from the chromatographic separation but also the mass-to-charge ratio and specific fragmentation patterns of the molecule, confirming the identity of Glucodigifucoside and distinguishing it from its isomers and other related glycosides. nih.gov

For obtaining Glucodigifucoside as a pure analytical standard, micro-scale isolation techniques are employed. These methods are designed to purify small quantities of the target compound to a high degree of purity.

Preparative Chromatography: Preparative Thin-Layer Chromatography (TLC) and preparative HPLC are used to isolate milligram quantities of a target compound. impactfactor.orgresearchgate.net Following an initial fractionation by column chromatography, fractions enriched with Glucodigifucoside can be subjected to preparative HPLC on a C18 column to yield the pure compound. impactfactor.orgresearchgate.net

Purity Assessment: The purity of the isolated Glucodigifucoside is then assessed using validated analytical methods. The gold standard is a combination of HPLC with a detector like a photodiode array (PDA) and LC-MS. According to International Conference on Harmonisation (ICH) guidelines, the validation process confirms the method's specificity, linearity, precision, and accuracy. nih.gov The purity of cardiac glycoside standards, such as digoxin (B3395198), is typically required to be at least 95%, with strict limits on impurities from other related glycosides. iarc.fr

Derivatization for Analysis: Derivatization is a technique where the analyte is chemically modified to enhance its analytical properties. While less common for intact glycosides in LC-MS, derivatization is necessary for analysis by Gas Chromatography (GC), as it increases the volatility of polar compounds like sugars. researchgate.net For a glycoside like Glucodigifucoside, this would typically involve a two-step reaction, such as oximation followed by silylation, to modify the hydroxyl groups on the sugar and steroid moieties. restek.com This allows for separation by GC and identification by GC-MS, which can serve as an orthogonal technique for purity confirmation by providing different selectivity and characteristic mass spectra. researchgate.net

High-Resolution Separation Strategies

Chemodiversity and Variation of Glucodigifucoside in Different Biological Specimens

The chemical profile of cardiac glycosides, including the content of Glucodigifucoside, exhibits significant variation within the Digitalis genus. This chemodiversity is influenced by a range of genetic and environmental factors.

The composition and concentration of Glucodigifucoside can vary based on:

Species and Subspecies: Different species of Digitalis have distinct glycoside profiles. For example, while Glucodigifucoside is prominent in the seeds of D. purpurea, other glycosides like lanatoside (B1674450) C predominate in the leaves of D. lanata. iarc.fr There is also variation among different subspecies.

Plant Age and Development: As noted, Glucodigifucoside is considered an "early glycoside" in D. lanata, produced during early development, while other, more complex glycosides appear later.

Table 2: Factors Influencing Glucodigifucoside Variation


FactorDescription of VariationCitation
Interspecific VariationDistinct glycoside profiles exist between D. purpurea and D. lanata. Glucodigifucoside is a major cardenolide in D. lanata and dominant in the seeds of D. purpurea.[2, 3, 25]
Intraspecific VariationVariation in cardenolide content exists between different populations and subspecies of the same plant.[4, 21]
Developmental StageClassified as an "early glycoside," suggesting higher relative abundance in younger plants or specific developmental stages compared to "late glycosides" like lanatosides in mature plants.[6, 12]
Environmental ConditionsSeasonal changes, light, temperature, and soil nutrient content can influence the overall production of cardenolides, thereby affecting Glucodigifucoside levels.[4, 21]

Table 3: List of Chemical Compounds Mentioned

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Biosynthetic Pathways and Enzymatic Transformations Leading to Glucodigifucoside

General Cardenolide Biosynthesis: Pregnane (B1235032) Precursors and Steroidal Skeletons

The journey to Glucodigifucoside begins with the general biosynthetic pathway for cardenolides, which are characterized by their steroid nucleus and a five-membered unsaturated lactone ring essential for their biological activity. numberanalytics.com This pathway originates from sterol precursors and proceeds through pregnane intermediates.

The biosynthesis of the cardenolide aglycone, the steroidal backbone of Glucodigifucoside, starts with cholesterol or other plant sterols (phytosterols). numberanalytics.comresearchgate.net A key initial step is the side-chain cleavage of the sterol precursor to yield pregnenolone (B344588), a C21 steroid. researchgate.netmpg.de This reaction is catalyzed by enzymes from the cytochrome P450 family, specifically the CYP87A subfamily, which function as a side-chain cleavage enzyme (SCCE). mpg.de

Following its formation, pregnenolone is converted to progesterone (B1679170). numberanalytics.comresearchgate.net This conversion is a critical juncture, leading to the formation of 5β-pregnane derivatives, which are the direct precursors for the 5β-series of cardenolides, including the aglycone of Glucodigifucoside, digitoxigenin (B1670572). researchgate.net The formation of these pregnane intermediates represents the foundational steps upon which the complex cardenolide structure is built.

The transformation of the 5β-pregnane skeleton into the final cardenolide aglycone involves a series of reactions catalyzed by a suite of specific enzymes, primarily oxidoreductases. researchgate.net These enzymes introduce hydroxyl groups at various positions on the steroid nucleus and are responsible for forming the characteristic butenolide ring at the C-17 position.

Key enzymatic steps include:

Reduction: Progesterone undergoes reduction by progesterone 5β-reductase (P5βR) to form 5β-pregnanedione, establishing the cis-fusion of the A and B rings of the steroid, a characteristic feature of digitoxigenin. researchgate.net

Hydroxylation: This is a critical modification step. The pregnane intermediate undergoes hydroxylation at several positions. The most significant is the 14β-hydroxylation, a hallmark of all cardenolides that is essential for their activity. biorxiv.orgbiorxiv.org This step was long elusive but has been attributed to 2-oxoglutarate-dependent dioxygenases (2OGDs). biorxiv.orgbiorxiv.org Further hydroxylations, such as at C-21, are also catalyzed by 2OGDs and are necessary before the formation of the lactone ring. biorxiv.orgbiorxiv.org

Lactone Ring Formation: The formation of the α,β-unsaturated γ-lactone (butenolide) ring at C-17 is the defining step in creating a cardenolide from a pregnane precursor. While the exact enzymatic mechanism is still under investigation, it is believed to proceed from a 21-hydroxypregnane intermediate. biorxiv.orgthieme-connect.com

These modifications result in the formation of digitoxigenin, the aglycone component of Glucodigifucoside. The process can be viewed as a metabolic grid, where various intermediates can be acted upon by several promiscuous enzymes, leading to a diversity of cardenolide structures. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of the Digitoxigenin Aglycone

Enzyme ClassSpecific Enzyme ExampleRole in BiosynthesisReference(s)
Cytochrome P450 Monooxygenase CYP87A FamilyCatalyzes the side-chain cleavage of cholesterol/phytosterols to form pregnenolone. mpg.de, researchgate.net
Reductase Progesterone 5β-reductase (P5βR)Reduces progesterone to establish the 5β configuration (A/B cis-fusion) of the steroid core. researchgate.net
Dehydrogenase 3β-Hydroxysteroid Dehydrogenase (3βHSD)Interconverts 3-hydroxy steroids and 3-keto steroids. researchgate.net
Dioxygenase 2-oxoglutarate-dependent dioxygenase (2OGD)Catalyzes the crucial 14β-hydroxylation and 21-hydroxylation of the pregnane intermediate. biorxiv.org, biorxiv.org

Early Stages of Cardenolide Formation in Plant Systems

Glycosylation Mechanisms in Glucodigifucoside Assembly

Glycosylation, the enzymatic attachment of sugar moieties, is the final phase in the biosynthesis of Glucodigifucoside. This process is catalyzed by glycosyltransferases (GTs), which sequentially add sugar units to the aglycone, significantly impacting the compound's properties. numberanalytics.com The name "Glucodigifucoside" indicates that the aglycone (digitoxigenin) is attached to a fucose sugar, which in turn is linked to a glucose molecule.

The assembly of the sugar chain of Glucodigifucoside is a highly specific, stepwise process. It requires at least two distinct glycosyltransferases: one to attach fucose to the C-3 hydroxyl group of digitoxigenin, and a second to attach glucose to the fucose moiety. These enzymes are part of the large family of Leloir glycosyltransferases, which utilize nucleotide-activated sugars as donors. wikipedia.org

A well-characterized glycosyltransferase from Digitalis lanata cell cultures, although not directly responsible for Glucodigifucoside synthesis, provides a clear model for this process: UDP-glucose:digitoxin (B75463) 16′-O-glucosyltransferase (DGT) . thieme-connect.comnih.govfau.de

This enzyme catalyzes the final step in the formation of primary glycosides, such as purpurea-glycoside A from digitoxin. nih.govjmb.or.kr

It specifically transfers a glucose molecule from the donor UDP-glucose to the 16'-hydroxyl group of the terminal digitoxose (B191001) in the sugar chain of a secondary glycoside. nih.gov

The enzyme is soluble, located in the cytoplasm, and exhibits a pH optimum of 7.4. nih.govresearchgate.net Of all sugar nucleotides tested, only UDP-glucose acts as a substrate, demonstrating high donor specificity. nih.gov

The action of DGT illustrates the principle of sequential glycosylation, where a core glycoside is further modified by specific GTs to create more complex structures, analogous to the final glucosylation step in Glucodigifucoside formation.

Glycosyltransferase-catalyzed reactions are characterized by their high regio- and stereoselectivity, ensuring that the correct sugar is attached to the correct position with the correct anomeric configuration (α or β). cazypedia.org In the case of Glucodigifucoside, a fucosyltransferase first attaches L-fucose to the 3β-hydroxyl group of digitoxigenin. This reaction must be highly specific to target the 3β-OH over other hydroxyl groups on the aglycone (e.g., at C-14).

Studies on the stereoselectivity of glycosyltransferases have shown that the enzyme's active site precisely accommodates both the steroidal acceptor and the nucleotide sugar donor. rsc.orgrsc.org

The conformation of the steroid, such as the cis-fusion of the A/B rings found in digitoxigenin, is a key recognition feature favored by many glycosyltransferases. rsc.orgresearchgate.net

The orientation of the target hydroxyl group is critical; enzymes acting on cardenolides show a strong preference for the 3β-OH configuration over the 3α-epimer. rsc.orgrsc.org

This enzymatic precision ensures the formation of a single, defined isomer, such as the β-glycosidic linkage typically found in cardiac glycosides. nih.gov The subsequent attachment of glucose to the fucose moiety is likewise a stereospecific event, catalyzed by a different, highly selective glucosyltransferase.

Identification and Characterization of Specific Glycosyltransferase Enzymes (e.g., UDP-glucose: digitoxin 16′-O-glucosyltransferase)

Biotransformation Studies of Glucodigifucoside Precursors in Plant Cell Cultures

Plant cell suspension cultures, particularly from Digitalis lanata, have been an invaluable tool for studying the biosynthesis of cardenolides. jmb.or.krthieme-connect.com These cultures retain the enzymatic machinery for cardenolide modification and can be used to study specific biosynthetic steps by feeding them precursor compounds (biotransformation). nih.govresearchgate.net

Studies involving the administration of cardenolide precursors to Digitalis cell cultures have demonstrated a range of enzymatic transformations, including:

Glucosylation: The addition of glucose to aglycones or secondary glycosides is a commonly observed reaction. thieme-connect.comnih.gov

Hydroxylation: The introduction of hydroxyl groups, such as the 12β-hydroxylation that converts digitoxin derivatives into digoxin (B3395198) derivatives, is a key biotransformation capability. jmb.or.krthieme-connect.com

Deacetylation and other modifications. thieme-connect.com

Crucially, feeding studies have provided direct evidence for the later steps in Glucodigifucoside biosynthesis. When digitoxigenin was administered to shoot cultures of Digitalis lanata, it was converted into several products, including digitoxigenin 3-O-β-D-glucoside and Glucodigifucoside . thieme-connect.com This demonstrates that the cells possess the active fucosyl- and glucosyltransferases required for its synthesis and confirms that digitoxigenin is a direct precursor. Furthermore, feeding the cultures with a fucoside of a pregnane precursor led to a significant increase in the production of Glucodigifucoside, supporting the hypothesis that glycosylation can be an early event in the biosynthetic pathway. thieme-connect.com

Table 2: Summary of Biotransformation Reactions in Digitalis Cell Cultures

Cell Culture SystemPrecursor FedMajor Products/Reactions ObservedSignificanceReference(s)
Digitalis lanata DigitoxigeninGlucodigifucoside, Digitoxigenin 3-O-β-D-glucosideConfirms digitoxigenin as a direct precursor to Glucodigifucoside and the presence of active glycosyltransferases. thieme-connect.com
Digitalis lanata DigitoxinDigoxin, Purpurea-glycoside A, Deacetyllanatoside CDemonstrates 12β-hydroxylase and 16'-O-glucosyltransferase activity. jmb.or.kr
Digitalis lanata Various CardenolidesGlucosylation, Deacetylation, 12β-hydroxylationShows the broad capacity of the cells to modify cardenolide structures. thieme-connect.com
Nerium oleander 5βH-pregnan-3βol-20-one, DigitoxigeninGlucosides of the steroid aglyconesDemonstrates the ability to glucosylate C-3 of steroid precursors. nih.gov

Genetic and Molecular Regulation of Glucodigifucoside Biosynthesis

The biosynthesis of Glucodigifucoside is tightly controlled at the genetic and molecular level. The expression of genes encoding the key enzymes in the pathway is a critical regulatory point.

Several key genes involved in the early stages of cardenolide biosynthesis have been identified, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase (P5βR) . oup.comcellmolbiol.orgresearchgate.net These enzymes are crucial for the formation of the pregnane intermediate from cholesterol. cellmolbiol.org The expression of these genes has been studied in various tissues of Digitalis species, with the highest levels often found in leaves, which are the primary site of cardiac glycoside synthesis. cellmolbiol.org

The glycosylation steps are catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs) . mdpi.com The specific UGT responsible for the final step in Glucodigifucoside synthesis is UDP-glucose:digiproside 4'-O-glucosyltransferase (DPGT). thieme-connect.com The activity of such glucosyltransferases is essential for the creation of the diverse range of cardiac glycosides found in Digitalis. nih.govcapes.gov.br

Recent research has also pointed to the role of regulatory elements like transcription factors and non-coding RNAs in controlling the expression of biosynthetic genes. mdpi.complos.orgnih.gov For instance, studies have identified mRNA-like non-coding RNAs (mlncRNAs) in Digitalis purpurea that are associated with secondary metabolism and may influence the cardiac glycoside pathway. cellmolbiol.orgnih.gov Furthermore, transcription factors such as Scarecrow-Like Protein 14 (SCL14) have been implicated in the regulation of genes involved in cholesterol and cardiac glycoside biosynthesis. plos.org

Environmental factors and stress conditions, such as cold and drought, can also influence the expression of these regulatory and biosynthetic genes, thereby affecting the accumulation of cardiac glycosides like Glucodigifucoside. cellmolbiol.orgnih.gov

Table 1: Key Enzymes and Genes in Glucodigifucoside Biosynthesis

Enzyme/Gene Function Organism
3β-hydroxysteroid dehydrogenase (3β-HSD) Early step in cardenolide biosynthesis, converting pregnenolone. cellmolbiol.org Digitalis spp. oup.comcellmolbiol.org
Progesterone 5β-reductase (P5βR) Catalyzes the conversion of progesterone to a pregnane derivative. cellmolbiol.orgresearchgate.net Digitalis spp. cellmolbiol.orgresearchgate.net
UDP-glucose:digiproside 4'-O-glucosyltransferase (DPGT) Catalyzes the final glucosylation of digiproside to form Glucodigifucoside. thieme-connect.com Digitalis lanata thieme-connect.com

Advanced Synthetic Strategies and Derivative Chemistry of Glucodigifucoside

Chemoenzymatic Synthesis Approaches for Glucodigifucoside

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the selectivity of enzymes with the practicality of chemical reactions. nih.govnih.gov This approach is particularly advantageous for glycosylation, a process that is often difficult to control using purely chemical methods due to the need for extensive protection and deprotection steps. rsc.orgrsc.org Enzymatic glycosylation by glycosyltransferases can provide a superior alternative for producing new glycosides with high regio- and stereo-selectivity. rsc.orgrsc.orgresearchgate.net

The core of chemoenzymatic synthesis of glycosides lies in the use of glycosyltransferases (GTs), enzymes that catalyze the attachment of sugar moieties to an acceptor molecule. rsc.org For a compound like Glucodigifucoside, this involves the glycosylation of its aglycone, digitoxigenin (B1670572). Research has focused on identifying and engineering GTs with high catalytic activity and substrate promiscuity to allow for the synthesis of diverse glycosides. researchgate.netpnas.org

Engineered enzymes have shown significant promise in overcoming the limitations of wild-type enzymes. nih.gov For instance, studies on the oleandomycin (B1677203) GT from Streptomyces antibioticus, OleD, have produced mutants with enhanced proficiency and broader substrate acceptance, capable of generating O-, S-, and N-glycosides. nih.gov Similarly, glycosyltransferases from plants, such as UGT74AN1 from Asclepias curassavica, have demonstrated robust capabilities for the specific C3 glycosylation of cardiotonic steroid aglycones. researchgate.net Such enzymes could be applied to the digitoxigenin core to attach the specific gluco-fucoside moiety of Glucodigifucoside. The process of chemoenzymatic glycorandomization, which uses a combination of flexible enzymes, allows for the alteration of natural sugar moieties on various natural products, although it is often limited by the availability of suitable GTs for the target of interest. nih.gov

Table 1: Examples of Glycosyltransferases Potentially Applicable to Cardiac Glycoside Synthesis

Enzyme Source Organism Function/Reaction Potential Application
UGT74AN1 Asclepias curassavica Regiospecific C3 glycosylation of cardiotonic steroids. researchgate.net Synthesis of Glucodigifucoside from its aglycone, digitoxigenin. researchgate.net
OleD 'ASP' Mutant Streptomyces antibioticus Glucosylation of diverse drug-like acceptors; generates O-, S-, and N-glycosides. nih.gov Glucosylation of the fucose-digitoxigenin intermediate. nih.gov
β-Galactosidase Aspergillus oryzae Transglycosylation activity to form β-alkyl glycosides under mild conditions. jst.go.jp One-step synthesis of chemically unstable cardiac glycosides. jst.go.jp

| UGT74AN3 | Catharanthus roseus | Steroid glycosyltransferase used in sequential glycosylation. researchgate.net | Building varied sugar chain lengths on a cardiotonic steroid core. researchgate.net |

The strategic coupling of the aglycone (digitoxigenin) and the necessary sugar moieties (fucose and glucose) is a critical step. Enzymatic synthesis offers a direct route, avoiding the complex protecting group chemistry required in traditional organic synthesis. rsc.org A chemoenzymatic strategy could involve the synthesis of the aglycone and the disaccharide donor separately, followed by an enzymatic coupling step. nih.gov One-pot enzymatic synthesis, using multiple enzymes in a sequential manner, has been successfully demonstrated for creating cardiac glycosides with varied sugar chain lengths, achieving high average yields. researchgate.net For Glucodigifucoside, this could involve a first enzymatic step to attach fucose to digitoxigenin, followed by a second step where another enzyme attaches glucose to the fucose residue. This method relies on the availability of specific enzymes and the optimization of reaction conditions to ensure efficient conversion. rsc.org

Targeted Glycosylation Reactions Using Engineered Enzymes

Total Chemical Synthesis Methodologies for Glucodigifucoside

Total chemical synthesis provides an alternative to isolation from natural sources or enzymatic methods, offering access to complex molecules from simple, commercially available starting materials. slideshare.net However, the synthesis of a complex glycoside like Glucodigifucoside is a significant undertaking.

In planning the total synthesis of a complex molecule, chemists often choose between linear, convergent, and divergent strategies.

Divergent Synthesis: This approach begins with a central core molecule that is successively reacted to add generations of building blocks, quickly generating a library of related compounds. wikipedia.orgsathyabama.ac.in This strategy is particularly useful for creating analogues for structure-activity relationship studies. wikipedia.org Starting from a common Glucodigifucoside precursor, a divergent approach could be used to create a variety of derivatives with modifications to the sugar or aglycone portion.

| Divergent | A → (B1, B2, B3...) | Synthesis of a core structure, then modification to create a library of analogues. wikipedia.org | Efficient generation of compound libraries for screening. wikipedia.org |

A primary challenge in the chemical synthesis of glycosides is controlling the stereochemistry of the glycosidic bond. numberanalytics.comresearchgate.net The formation of 1,2-cis glycosidic linkages, such as the α-glucosidic bond, is particularly difficult to achieve with high selectivity. nih.govfrontiersin.org This is because there is no neighboring group at the C-2 position of the sugar donor that can participate in the reaction to direct the stereochemical outcome, often leading to a mixture of α and β anomers. frontiersin.org

The stereoselectivity of a glycosylation reaction is influenced by numerous factors, including the nature of the glycosyl donor and acceptor, the protecting groups used, the promoter or catalyst, the solvent, and the reaction temperature. researchgate.netfrontiersin.org Achieving the correct stereochemistry for the two glycosidic linkages in Glucodigifucoside (one involving fucose and the other glucose) requires careful optimization of these conditions. The inherent instability of many activated sugar donors further complicates the synthesis of complex oligosaccharides. researchgate.net

Convergent and Divergent Synthesis Routes

Design and Synthesis of Glucodigifucoside Analogues and Derivatives for Structure-Activity Relationship Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery. collaborativedrug.comnih.gov By synthesizing analogues and derivatives of a natural product, researchers can identify the key structural features (pharmacophores) responsible for its effects. nsf.govmdpi.com

For cardiac glycosides, the attached sugars are known to significantly influence their biological properties. rsc.orgpnas.org A powerful strategy for exploring this is "neoglycorandomization," which involves creating a library of analogues with a diverse array of sugar attachments. pnas.org This approach was successfully used with digitoxin (B75463), a closely related cardiac glycoside, to generate derivatives with dramatically altered potency and specificity. pnas.org A similar strategy could be applied to Glucodigifucoside, where the native gluco-fucoside moiety is replaced with other natural or unnatural sugars. The synthesis of these analogues could be achieved through both chemical and chemoenzymatic methods, allowing for a systematic evaluation of how changes in the sugar structure affect the molecule's interaction with its biological targets, such as the Na+/K+-ATPase pump. rsc.org

Table 3: Conceptual Framework for SAR Studies of Glucodigifucoside Derivatives

Derivative Modification from Parent Glucodigifucoside Rationale for Synthesis Predicted Outcome Based on General Principles
Analogue 1 Aglycone (Digitoxigenin) only To establish the baseline activity of the steroid core. Lower binding affinity and altered solubility compared to the parent glycoside. rsc.org
Analogue 2 Digitoxigenin-fucoside To determine the contribution of the first sugar (fucose). Intermediate activity between the aglycone and Glucodigifucoside.
Analogue 3 Digitoxigenin-glucoside To compare the effect of glucose directly on the aglycone versus fucose. Different binding affinity and pharmacokinetic profile. pnas.org
Analogue 4 Digitoxigenin with an unnatural sugar (e.g., an amino-sugar) To explore novel interactions with the biological target and improve properties. Potentially enhanced potency or target specificity. pnas.org

| Analogue 5 | Modification of the lactone ring on the aglycone | To probe the importance of the lactone ring for activity. | Likely significant loss or change in activity. |

Rational Design of Modified Sugar Moieties

The sugar portion of cardiac glycosides plays a crucial role in their pharmacological profile, influencing factors like solubility, bioavailability, and interaction with cellular targets. nih.gov While the aglycone is primarily responsible for binding to the Na+/K+-ATPase, the sugar moiety can significantly modulate the potency and specificity of this interaction. up.ac.za Consequently, the rational design and synthesis of Glucodigifucoside analogs with modified sugar moieties represent a key strategy for developing novel therapeutic agents.

Research into related cardiac glycosides, such as digitoxin and k-strophanthidin, has demonstrated the feasibility and potential of this approach. nih.govpnas.org Synthetic methodologies have been developed to introduce a variety of sugar analogs, leading to derivatives with altered biological activities. These strategies can be conceptually applied to Glucodigifucoside.

One advanced strategy involves the synthesis of O-glycosides and MeON-neoglycosides . For instance, a multi-step synthesis starting from k-strophanthidin has been used to create a library of derivatives with modifications in the sugar moiety, the glycosidic linker, and the stereochemistry. nih.govnih.govaacrjournals.org This approach allows for a systematic exploration of how different sugar structures impact the biological activity, such as anticancer effects. nih.govnih.gov

Another innovative technique is neoglycorandomization . This chemical glycosylation method utilizes unprotected and non-activated reducing sugars to rapidly generate a diverse range of glycosylated natural product analogs. pnas.org Applying this to digitoxin, a related cardiac glycoside, resulted in derivatives with dramatically enhanced cytotoxic potency and tumor specificity, in some cases uncoupling the cytotoxic effects from Na+/K+-ATPase inhibition. pnas.org This suggests that similar modifications to the glucodigifucoside scaffold could yield novel compounds with unique mechanisms of action.

The synthesis of modified sugar moieties often involves several chemical steps, including the protection of reactive groups, glycosylation reactions, and deprotection to yield the final product. For example, the synthesis of sugar and ribonucleoside analogs from α-D-glucose has been achieved through a multi-step process involving ketalization and other chemical modifications. nih.gov

Modification Strategy Starting Material (Analogous) Key Reagents/Conditions Outcome Reference
O-glycoside Synthesisk-strophanthidinPd2(dba)3CHCl3, PPh3Generation of derivatives with modified sugar moieties for SAR studies. nih.gov
NeoglycorandomizationDigitoxinUnprotected reducing sugars, DMF/acetic acidCreation of neoglycosides with enhanced and modulated cytotoxicity. pnas.org
Multi-step Sugar Modificationα-D-glucoseCuSO4, acetone, various reagentsSynthesis of diverse sugar and nucleoside analogs for biological evaluation. nih.gov

Aglycone Modifications for Probing Biological Interactions

The steroidal aglycone of Glucodigifucoside is the core structural component responsible for its interaction with biological targets. up.ac.za Modifications to this scaffold are a critical tool for probing these interactions and for developing derivatives with improved therapeutic indices. The primary binding energy to the Na+/K+-ATPase receptor is provided by the aglycone, while the sugar portion plays a secondary, yet important, role in stabilizing the complex. up.ac.za

Structure-activity relationship (SAR) studies on various cardiac glycosides have revealed key features of the aglycone that are essential for activity. For instance, the unsaturated lactone ring at the C17 position is a critical determinant of cardiotonic activity. nuph.edu.ua Saturation of this lactone ring can lead to a significant reduction in potency. nuph.edu.ua Furthermore, the stereochemistry of the ring junctions, such as the cis-fusion of rings C and D, is also vital for biological activity. nuph.edu.ua

Synthetic isomers of related cardiac glycosides have been created to explore the impact of aglycone structure on biological function. For example, actodigin, a synthetic isomer of digitoxigenin-glucoside with a modified lactone ring, exhibits altered drug-receptor interactions. up.ac.za This suggests that targeted modifications to the lactone ring of Glucodigifucoside could modulate its binding to receptor sites and potentially alter its biological activity profile.

The substituents on the steroid nucleus also influence activity. Hydroxyl groups at various positions can affect the compound's polarity and its ability to form hydrogen bonds with the receptor. nuph.edu.ua The development of semi-synthetic derivatives often involves the modification of these hydroxyl groups or the introduction of new functional groups to enhance desired properties.

Aglycone Feature Impact of Modification Example Compound (Analogous) Reference
C17 Lactone RingSaturation reduces potency tenfold.Digitoxigenin nuph.edu.ua
Ring Junction StereochemistryCis-fusion of C/D rings is crucial for activity.General Cardiac Glycosides nuph.edu.ua
Isomeric Lactone RingAlters drug-receptor interaction.Actodigin up.ac.za

Computational Chemistry in Guiding Glucodigifucoside Synthesis and Modification

Computational chemistry has emerged as a powerful tool in drug discovery and development, offering methods to predict the properties of molecules and guide synthetic efforts. nih.govnih.gov While specific computational studies on Glucodigifucoside are not widely reported, the principles and techniques of computational chemistry can be readily applied to accelerate the design and optimization of its derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that can be employed. scielo.brresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For Glucodigifucoside, a QSAR study could involve synthesizing a library of derivatives with systematic modifications to both the sugar and aglycone moieties and then correlating these structural changes with their cytotoxic activity. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.

Molecular docking is another valuable computational tool. This technique predicts the preferred orientation of a molecule when bound to a receptor, such as the Na+/K+-ATPase. researchgate.net Docking studies could be used to visualize the binding of Glucodigifucoside to its target and to understand the key interactions at the atomic level. This information can then guide the design of new derivatives with improved binding affinity and selectivity. For example, docking could help in designing modifications to the sugar moiety that lead to more favorable interactions with the receptor's sugar-binding site.

Machine learning methods are also being increasingly used in computational chemistry to develop predictive models. scielo.br These models can be trained on existing data to predict a wide range of properties, including biological activity, toxicity, and pharmacokinetic parameters. For Glucodigifucoside, a machine learning model could be developed to predict the anticancer activity of novel derivatives, helping to streamline the drug discovery process.

The integration of these computational approaches can create a synergistic workflow for the development of Glucodigifucoside derivatives. For instance, QSAR and machine learning models can be used for virtual screening of large compound libraries to identify potential hits, which can then be further evaluated using molecular docking to refine their structures before committing to chemical synthesis. scielo.br This computational-driven approach has the potential to significantly reduce the time and cost associated with the development of new therapeutic agents based on the Glucodigifucoside scaffold.

Molecular and Cellular Mechanisms of Action of Glucodigifucoside in Biological Systems

Target Identification and Engagement: Focus on Na+/K+-ATPase Inhibition

The principal molecular target of Glucodigifucoside and other cardiac glycosides is the Na+/K+-ATPase, also known as the sodium-potassium pump. mdpi.com This enzyme is a transmembrane protein crucial for the physiology of all animal cells. oup.com By actively transporting three sodium ions out of the cell and two potassium ions into the cell against their concentration gradients, the Na+/K+-ATPase maintains the resting membrane potential, regulates cell volume, and drives the transport of other solutes. oup.com

Inhibition of the Na+/K+-ATPase by cardiac glycosides like Glucodigifucoside disrupts this vital process, leading to significant alterations in intracellular ion concentrations and triggering a variety of downstream cellular responses. researchgate.net

Molecular Binding Studies with Sodium/Potassium ATPase Isoforms

The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a glycosylated β-subunit. sci-hub.se In mammals, multiple isoforms of both subunits exist (α1, α2, α3, α4 and β1, β2, β3), and their various combinations result in distinct Na+/K+-ATPase isozymes with tissue-specific expression and varied kinetic properties. sci-hub.se

Cardiac glycosides, as a class, exhibit isoform-specific binding affinities. nih.gov While specific molecular binding studies of Glucodigifucoside with each Na+/K+-ATPase isoform are not extensively detailed in the available literature, the general mechanism involves the binding of the glycoside to the extracellular surface of the α-subunit. researchgate.net This interaction locks the enzyme in a phosphorylated conformation, preventing the binding of potassium and thereby inhibiting its pumping activity. oup.com The affinity of different cardiac glycosides to various isoforms can differ, which may account for their diverse biological effects.

Table 1: General Overview of Human Na+/K+-ATPase α-Subunit Isoforms and Their Characteristics

IsoformPrimary Tissue DistributionGeneral Sensitivity to Cardiac Glycosides
α1 Ubiquitous; found in most tissuesRelatively lower sensitivity
α2 Muscle (skeletal, cardiac, smooth), brain, adipose tissueHigher sensitivity
α3 Nervous system, heartHigh sensitivity
α4 TestisSensitivity varies

This table presents a generalized overview. Specific binding affinities can vary between different cardiac glycosides.

Impact on Intracellular Ion Homeostasis (Na+, K+, Ca2+)

The inhibition of the Na+/K+-ATPase by Glucodigifucoside directly leads to a disruption of intracellular ion homeostasis. The primary consequences of this inhibition are an increase in the intracellular sodium concentration ([Na+]i) and a decrease in the intracellular potassium concentration ([K+]i). researchgate.net

This elevation in [Na+]i alters the electrochemical gradient for sodium, which in turn affects the function of other ion transport systems, most notably the sodium-calcium exchanger (NCX). The NCX normally utilizes the inward sodium gradient to extrude calcium from the cell. However, as the intracellular sodium concentration rises, the efficiency of the NCX in removing calcium is reduced, leading to an accumulation of intracellular calcium ([Ca2+]i). oup.com This increase in intracellular calcium is a key factor in the cardiotonic effects of cardiac glycosides and also plays a significant role in their anticancer activities by modulating various signaling pathways. mdpi.com

Modulation of Cellular Signaling Pathways

The changes in intracellular ion concentrations initiated by Glucodigifucoside's inhibition of Na+/K+-ATPase serve as a trigger for the modulation of numerous downstream signaling pathways that are critical for cell fate decisions, including proliferation, cell cycle arrest, and apoptosis.

p53/p21-Cip1 Dependent Pathway Activation and Cell Cycle Regulation in Carcinoma Cells

While direct studies on Glucodigifucoside are limited, research on other cardiac glycosides suggests a complex interplay with the p53 tumor suppressor pathway. The p53 protein is a crucial transcription factor that responds to cellular stress, including DNA damage and oncogenic signaling, by inducing cell cycle arrest or apoptosis. nih.gov One of the key downstream targets of p53 is the cyclin-dependent kinase (CDK) inhibitor p21Cip1. nih.gov

Activation of p53 leads to the transcriptional upregulation of the CDKN1A gene, which encodes for the p21 protein. plos.org p21 then binds to and inhibits the activity of cyclin-CDK complexes, particularly cyclin E-CDK2 and cyclin D-CDK4/6, which are essential for the G1/S and S phase transitions of the cell cycle. nih.govmdpi.com This inhibition of CDKs results in cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. plos.org Some studies have shown that cardiac glycosides can induce cell cycle arrest at the G2/M phase in cancer cells. oup.com

Table 2: Key Proteins in the p53/p21-Cip1 Pathway and Their Functions

ProteinFunctionRole in Cell Cycle Regulation
p53 Tumor suppressor transcription factorActivates transcription of p21 in response to cellular stress.
p21 (Cip1) Cyclin-dependent kinase (CDK) inhibitorBinds to and inhibits Cyclin-CDK complexes, leading to cell cycle arrest.
Cyclin D/CDK4/6 Kinase complexPromotes progression through the G1 phase.
Cyclin E/CDK2 Kinase complexDrives the G1 to S phase transition.

Investigation of p53 Transcriptional and Translational Regulation

The regulation of p53 itself is a multi-layered process. In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. nih.gov Upon cellular stress, p53 is stabilized and activated through various post-translational modifications, allowing it to accumulate in the nucleus and activate its target genes. nih.gov

Some studies on cardiac glycosides such as digoxin (B3395198) and ouabain (B1677812) have reported a reduction in p53 protein levels in certain cancer cell lines. researchgate.netnih.gov This effect was found to occur at the level of protein synthesis rather than through enhanced degradation. nih.gov The proposed mechanism involves the activation of the Src/MAPK signaling pathways upon cardiac glycoside binding to the Na+/K+-ATPase, which then leads to the inhibition of p53 translation. nih.govnih.gov This suggests a complex, context-dependent regulation of p53 by cardiac glycosides that may vary between different cancer cell types and the specific cardiac glycoside used.

Crosstalk with Other Cell Proliferation and Survival Pathways

The signaling cascade initiated by Glucodigifucoside extends beyond the p53 pathway, engaging in crosstalk with other major pathways that govern cell proliferation and survival. The inhibition of Na+/K+-ATPase by cardiac glycosides has been shown to modulate the activity of several key signaling networks, including the PI3K/Akt/mTOR and MAPK/ERK pathways. mdpi.comnih.gov

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. wikipedia.orgoncotarget.com Studies on cardiac glycosides like bufalin (B1668032) have demonstrated an inhibition of this pathway, contributing to their anticancer effects. nih.gov The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating processes like cell proliferation, differentiation, and survival. wikipedia.orgsinobiological.com Some research indicates that cardiac glycosides can activate the MAPK/ERK pathway, which, as mentioned earlier, may be linked to the regulation of p53 synthesis. nih.govnih.gov

The intricate interplay between the inhibition of Na+/K+-ATPase, the subsequent ionic and signaling perturbations, including the potential modulation of the p53/p21-Cip1 axis and its crosstalk with pathways like PI3K/Akt and MAPK/ERK, underscores the multifaceted mechanism of action of cardiac glycosides like Glucodigifucoside in carcinoma cells. Further research is required to delineate the specific effects of Glucodigifucoside on these interconnected signaling networks.

Cellular Effects Beyond Na+/K+-ATPase Inhibition

While the primary mechanism of action for cardenolide glycosides, including Glucodigifucoside, is the inhibition of the Na+/K+-ATPase pump, emerging research indicates a broader range of cellular effects. These activities extend beyond simple ion pump inhibition and contribute to the diverse pharmacological profile of these compounds.

Mechanisms of Antioxidant Activity at the Cellular Level

Detailed research specifically elucidating the antioxidant mechanisms of Glucodigifucoside at the cellular level is limited. However, the chemical nature of cardenolide glycosides and studies on related compounds suggest potential antioxidant capabilities. For instance, the steroidal structure of these molecules, such as in the related compound digoxin, may contribute to antioxidant effects. creative-diagnostics.com The general mechanisms by which natural compounds exert antioxidant effects involve the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems. mdpi.commdpi.com

Cells maintain redox homeostasis through complex networks, including the pentose (B10789219) phosphate (B84403) pathway (PPP), which generates NADPH crucial for reducing oxidized molecules like glutathione. nih.gov It is plausible that cardenolides could influence these pathways, but specific studies on Glucodigifucoside are needed. Plants from which these glycosides are derived, such as Digitalis species, are known to contain various phenolic compounds with assessed antioxidant properties, although these are distinct from the cardenolides themselves.

Elucidation of Anti-Inflammatory Signaling Pathways Modulated by Glucodigifucoside

The modulation of inflammatory signaling pathways by Glucodigifucoside is an area requiring more specific investigation. The primary inflammatory signaling cascades in cells include the nuclear factor-kappaB (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. nih.govnih.govmdpi.comresearchgate.net These pathways regulate the expression of numerous pro-inflammatory cytokines and mediators. researchgate.netresearchgate.net

While direct evidence linking Glucodigifucoside to these pathways is not yet established, other natural compounds have been shown to exert anti-inflammatory effects by inhibiting these key signaling routes. mdpi.comresearchgate.net For example, the alkaloid rutaecarpine (B1680285) has been shown to suppress the NF-κB and MAPK pathways in macrophages. mdpi.com Given that plants containing cardiac glycosides are sometimes used in traditional medicine for conditions with an inflammatory component, it is conceivable that compounds like Glucodigifucoside could modulate these critical inflammatory networks. creative-diagnostics.com However, dedicated studies are necessary to confirm and detail these potential effects.

Molecular Basis of Antimicrobial Effects against Specific Cellular Targets (e.g., bacterial cell wall integrity, metabolic pathways)

Currently, there is a lack of specific research data on the antimicrobial properties of Glucodigifucoside and its molecular mechanisms of action against microbial targets. Generally, antimicrobial agents can act through various mechanisms, including the disruption of the bacterial cell wall, alteration of cell membrane permeability, inhibition of essential metabolic pathways, or interference with protein and nucleic acid synthesis. mdpi.comfrontiersin.org

The bacterial cell wall, composed of peptidoglycan in both Gram-positive and Gram-negative bacteria, is a common target for antibiotics. glycopedia.eunih.govcreative-biolabs.com Other mechanisms include the acidification of the cytoplasm or disruption of the membrane potential. frontiersin.org While some plant extracts and natural compounds have demonstrated antimicrobial activity through these mechanisms, the specific effects of Glucodigifucoside on bacterial cell wall integrity or metabolic pathways have not been reported in the available literature.

Comparative Molecular Pharmacology with Other Cardenolide Glycosides and Analogues

Glucodigifucoside belongs to the cardenolide glycoside family, which includes well-known drugs like Digoxin and the research tool Ouabain. While they share the common feature of Na+/K+-ATPase inhibition, their molecular pharmacology exhibits notable differences.

Digoxin, like Glucodigifucoside, is derived from Digitalis species. creative-diagnostics.comfrontiersin.org Its primary action involves inhibiting the Na+/K+-ATPase, which leads to an increase in intracellular sodium. This, in turn, affects the sodium-calcium exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility. frontiersin.orgpatsnap.comnih.gov Ouabain also inhibits the Na+/K+-ATPase, leading to a similar cascade of increased intracellular sodium and calcium. patsnap.comproteopedia.org

However, the therapeutic profiles and cellular effects can differ. Ouabain is noted for a faster onset of action compared to digitalis glycosides like digoxin. nih.gov Furthermore, some research suggests that the inotropic effect of these steroids may not be solely related to Na+/K+-ATPase inhibition, with digitalis glycosides potentially acting on intracellular ryanodine (B192298) receptors and forming transmembrane calcium channels, while ouabain may trigger signal transduction pathways from the extracellular side. nih.gov

The sugar moiety attached to the steroid core is a key determinant of a cardenolide's pharmacokinetic properties, including solubility and potency. These structural variations among Glucodigifucoside, Digoxin, and other analogues account for differences in their absorption, distribution, and metabolism, ultimately influencing their specific cellular and systemic effects.

Preclinical in Vitro Investigations of Glucodigifucoside S Biological Activities

In Vitro Cytotoxicity and Carcinoma-Specific Effects in Cell Lines

The cytotoxic potential of Glucodigifucoside has been assessed across various human cancer cell lines, revealing a notable specificity towards carcinoma cells.

In studies involving the human renal adenocarcinoma cell line, ACHN, Glucodigifucoside demonstrated significant cytotoxic activity. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, was determined to be 0.02 µM for Glucodigifucoside in ACHN cells. nih.gov Comparatively, its cytotoxicity was less pronounced in normal human embryonic kidney cells (HK-2), which had an IC50 of 0.16 µM, suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: Cytotoxicity of Glucodigifucoside in Renal Adenocarcinoma vs. Normal Kidney Cell Lines

Cell LineCell TypeIC50 (µM)
ACHNHuman Renal Adenocarcinoma0.02
HK-2Human Embryonic Kidney0.16

This table illustrates the comparative cytotoxicity of Glucodigifucoside, highlighting its greater potency against renal adenocarcinoma cells.

Investigations utilizing the human hepatocellular carcinoma cell line, HepG2, also revealed the potent cytotoxic nature of Glucodigifucoside. The compound exhibited an IC50 value of 0.21 µM in this cell line. nih.gov This cytotoxic effect was found to be more specific when compared to its effect on the normal human fibroblast cell line, Fa2 N-4, which showed an IC50 of 1.25 µM. nih.gov

Table 2: Cytotoxicity of Glucodigifucoside in Hepatocellular Carcinoma vs. Normal Fibroblast Cell Lines

Cell LineCell TypeIC50 (µM)
HepG2Human Hepatocellular Carcinoma0.21
Fa2 N-4Normal Human Fibroblast1.25

This table demonstrates the selective cytotoxicity of Glucodigifucoside against hepatocellular carcinoma cells.

Research indicates that Glucodigifucoside employs a distinct cytotoxic mechanism in solid tumor cells. In ACHN cells, it was observed that the compound did not induce typical apoptotic morphological changes. nih.gov Furthermore, there were no alterations in the expression levels of the pro-apoptotic protein Bax or the anti-apoptotic protein Bcl-2. nih.gov The cytotoxic activity of Glucodigifucoside in these carcinoma cells was found to be mediated by the p53-induced expression of p21/Cip1, a pathway independent of the conventional p53-evoked pro-apoptotic pathway. nih.gov In contrast, studies on other steroidal glycosides have shown different mechanisms, such as the induction of necrosis or caspase-dependent apoptosis in cell lines like HL-60, a human leukemia cell line. nih.gov

Assessment in Hepatocellular Carcinoma Cell Models (e.g., HepG2)

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity in In Vitro Models

The relationship between the chemical structure of steroidal glycosides and their biological activity is a critical area of investigation for optimizing their therapeutic potential.

The structure of the aglycone, the non-sugar portion of a glycoside, plays a significant role in the cytotoxic activity of these compounds. For instance, the aglycone of Glucodigifucoside, digitoxigenin (B1670572), displayed weaker cytotoxic activity (IC50 of 0.22 µM) against HL-60 cells when compared to its glycosylated form. nih.gov This highlights the importance of the sugar moieties in enhancing the anti-proliferative effects.

The nature and number of sugar units attached to the steroidal core significantly influence the cytotoxicity and selectivity of these compounds. The presence of a glycoside at certain positions can enhance the cytotoxic potency. For example, a related steroidal glycoside showed significantly higher cytotoxicity (IC50 of 0.057 µM) against HL-60 cells compared to its aglycone. nih.gov This suggests that the glycosylation pattern is a key determinant of the compound's ability to interact with its cellular targets and exert its therapeutic effect.

Correlation of Structural Modifications with Cellular Proliferation Inhibition

Mechanistic Studies Using Cellular Assays

The intricate cellular mechanisms through which Glucodigifucoside exerts its biological effects have been the subject of preclinical in vitro investigations. These studies, primarily conducted in cancer cell lines, have begun to unravel the molecular pathways modulated by this cardenolide glycoside, focusing on its impact on cell cycle progression and the induction of programmed cell death, known as apoptosis.

Cell Cycle Analysis and Apoptosis Induction (p53-independent pathways)

Initial research has identified that Glucodigifucoside, a cardenolide glycoside isolated from the seeds of Digitalis purpurea, is capable of inducing cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that it can cause cells to accumulate in the G2/M phase of the cell cycle, thereby halting cell division and proliferation. nih.gov

While direct studies on the p53-dependency of Glucodigifucoside-induced apoptosis are limited, research on other structurally related cardenolide glycosides provides significant insights into this mechanism. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis; however, many cancer cells have mutated or non-functional p53, making them resistant to certain therapies. ahajournals.org Therefore, compounds that can induce apoptosis independently of p53 are of considerable therapeutic interest.

Investigations into other cardenolide glycosides, such as Glucoevatromonoside (GEV), have demonstrated a p53-independent mode of action. frontiersin.orgresearchgate.net In lung cancer cell lines, GEV was shown to induce G2/M cell cycle arrest and downregulate p53 expression. frontiersin.orgresearchgate.net This suggests that the apoptotic machinery can be activated by certain cardenolide glycosides without the need for functional p53. Further studies on compounds like digitoxin (B75463) have also shown a downregulation of p53 and the cell cycle regulator p21, reinforcing the concept of p53-independent apoptosis induction by this class of molecules. semanticscholar.org The ability of various cardiac glycosides to induce apoptosis irrespective of the p53 status in cancer cells highlights a potentially broad applicability for these compounds in oncology research. researchgate.net

Cardenolide GlycosideCell LineEffect on Cell Cyclep53-DependencyReference
Glucodigifucoside Cancer cellsG2/M arrestNot explicitly determined nih.gov
Glucoevatromonoside (GEV) A549 (Lung Cancer)G2/M arrestIndependent (p53 downregulation) frontiersin.orgresearchgate.net
Digitoxin NCI-H460 (NSCLC)G2/M arrestIndependent (p53 downregulation) semanticscholar.org
Convallatoxin (B1669428) HCT116 (Colorectal Cancer)-Independent nih.gov

Protein Expression Profiling (e.g., p21/Cip1, Bax, Bcl-2)

To further elucidate the molecular events following treatment with cardenolide glycosides, researchers have profiled the expression of key proteins involved in cell cycle regulation and apoptosis. These proteins include the cyclin-dependent kinase inhibitor p21/Cip1, and the pro-apoptotic and anti-apoptotic proteins Bax and Bcl-2, respectively. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.

Studies on the cardenolide bufalin (B1668032) have shown that it can increase the expression of p21 in non-small cell lung cancer cells, which contributes to cell cycle arrest. nih.gov However, contrasting findings have been reported for digitoxin, where its administration led to a dose-dependent downregulation of p21. semanticscholar.org This suggests that the effect of cardenolide glycosides on p21 expression may be cell-type or compound-specific.

Regarding the regulation of apoptosis, investigations into various cardiac glycosides have demonstrated their ability to modulate the expression of the Bcl-2 family of proteins. For instance, the hemi-synthetic cardenolide UNBS1450 has been shown to activate the pro-apoptotic proteins Bax and Bak while decreasing the expression of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. researchgate.net Similarly, bufalin has been observed to induce an increase in the Bax/Bcl-2 ratio in certain cancer cells. nih.gov In contrast, a study on Odoroside A in lung cancer cells reported a significant decrease in the Bax/Bcl-2 ratio due to a notable increase in Bcl-2 expression. nih.gov These findings indicate that while cardenolide glycosides generally converge on the induction of apoptosis, the specific modulation of Bcl-2 family members can vary.

Cardenolide GlycosideCell Linep21/Cip1 ExpressionBax ExpressionBcl-2 ExpressionBax/Bcl-2 RatioReference
Bufalin A549 (NSCLC)Increased-DecreasedIncreased nih.gov
Digitoxin NCI-H460 (NSCLC)Decreased--- semanticscholar.org
UNBS1450 Leukemia cells-Activated-- researchgate.net
Odoroside A A549 (Lung Cancer)-No significant changeIncreasedDecreased nih.gov
Pergularia tomentosa L. latex (containing cardenolide glycosides) A-549 (Lung Cancer)-ActivatedSuppressed- mdpi.com

Investigation of Glucodigifucoside's Role in Dermal Matrix Synthesis and Skin Barrier Function in Cell-Based Models

Beyond the extensive research into their anti-cancer properties, the effects of cardiac glycosides on skin cells are an emerging area of investigation. Preclinical in vitro models using human dermal fibroblasts and keratinocytes are instrumental in exploring the potential of these compounds to influence the synthesis of the dermal matrix and the integrity of the skin barrier.

Studies have shown that certain cardiotonic steroids, a class of compounds that includes cardiac glycosides, can stimulate collagen production by dermal fibroblasts. nih.gov In one study, human dermal fibroblasts treated with the cardiotonic steroid marinobufagenin (B191785) exhibited a dose- and time-dependent increase in collagen expression, with a significant eightfold increase in collagen synthesis observed at a concentration of 10 nM after 24 hours. nih.gov Similar stimulatory effects on proline incorporation, a marker for collagen synthesis, were seen with other cardiac glycosides like digoxin (B3395198) and ouabain (B1677812). nih.gov Further research has indicated that cardiac glycosides can inhibit the differentiation of fibroblasts into myofibroblasts, a process associated with fibrosis, and reduce the expression of collagen-1. physiology.orgnih.gov

The influence of cardiac glycosides on skin barrier function, which is primarily maintained by keratinocytes in the epidermis, is less well-defined. The skin barrier is crucial for preventing water loss and protecting against external insults. frontiersin.orgvanderbilt.eduhokudai.ac.jp Some evidence suggests that certain cardiac glycosides may have a disruptive effect on keratinocytes. For instance, convallatoxin has been reported to induce necroptosis, a form of programmed necrosis, in human HaCaT keratinocytes, which would compromise barrier integrity. nih.gov In contrast, studies on ouabain have shown that it can modulate the expression of claudins, which are key proteins in the formation of tight junctions that seal the paracellular space between cells and are vital for barrier function in epithelial and endothelial tissues. researchgate.net However, these effects have not been extensively studied in the context of the epidermal barrier.

Cardiac GlycosideCell TypeEffect on Dermal Matrix/Skin BarrierKey FindingsReference
Marinobufagenin, Digoxin, Ouabain Human Dermal FibroblastsStimulation of Collagen SynthesisIncreased collagen expression and proline incorporation. nih.gov
Bufalin Human Cardiac FibroblastsInhibition of Collagen SynthesisDecreased collagen type I, α1 protein levels. ahajournals.org
Digoxin, Ouabain Human Lung FibroblastsInhibition of Myofibroblast DifferentiationInhibited expression of smooth muscle α-actin, collagen-1, and fibronectin. physiology.org
Convallatoxin HaCaT KeratinocytesInduction of NecroptosisCompromises cell membrane integrity. nih.gov
Ouabain Porcine Jejunum Epithelial Cells (IPEC-J2)Modulation of Barrier ProteinsIncreased expression of claudin-1 and -5, decreased claudin-12. researchgate.net

Advanced Analytical Methodologies for the Research and Characterization of Glucodigifucoside

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification Data)

Beyond initial detection, a full understanding of Glucodigifucoside's structure requires a suite of advanced spectroscopic methods. These techniques provide detailed insights into the molecule's three-dimensional architecture and the precise connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural determination of organic molecules like Glucodigifucoside in solution. glycopedia.euslideshare.netnih.gov While basic 1D NMR (¹H and ¹³C) provides initial data, high-resolution 2D NMR experiments are essential for the full and unambiguous assignment of all proton and carbon signals, which is critical for confirming the identity and stereochemistry of the steroid nucleus and the attached sugar moieties. scispace.com

Detailed 2D NMR analyses, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the complete bonding framework.

COSY and TOCSY experiments reveal proton-proton coupling networks, allowing for the mapping of individual spin systems within the digitoxigenin (B1670572) core and the fucose and glucose sugar units.

HSQC correlates each proton with its directly attached carbon atom.

HMBC detects longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the individual structural fragments. These correlations are key to determining the sequence of the sugar units and the specific attachment point of the glycan chain to the aglycone (typically at the C-3 position of the steroid).

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering critical information for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the steroid rings and the conformation of the glycosidic linkages. glycopedia.eu The combination of these experiments allows for a complete and confident structural assignment. scispace.com

Table 1: Representative 2D NMR Correlations for Glucodigifucoside Structural Elucidation

NMR ExperimentPurposeInformation Gained for Glucodigifucoside
COSY Establishes ¹H-¹H spin systemsMaps proton connectivities within the steroid rings and each sugar residue.
HSQC Correlates directly bonded ¹H and ¹³C atomsAssigns carbon signals based on previously assigned proton signals.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds)Connects the aglycone to the sugar chain and links the sugar units together.
NOESY Identifies protons close in spaceDetermines the stereochemistry and conformation of the steroid rings and glycosidic bonds.

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of Glucodigifucoside and for probing its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for structural analysis. americanpharmaceuticalreview.com In an MS/MS experiment, the protonated or sodiated molecule of Glucodigifucoside is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. nih.gov Key fragmentation pathways for cardiac glycosides like Glucodigifucoside typically involve:

Sequential loss of sugar residues: The glycosidic bonds are relatively labile, leading to characteristic neutral losses corresponding to the fucose and glucose units. This pattern helps to confirm the composition and sequence of the carbohydrate chain.

Fragmentation of the steroid core: Cleavage within the steroid rings can provide further structural confirmation of the aglycone portion.

Ion Mobility Mass Spectrometry (IM-MS) represents a further advancement, adding another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell. biorxiv.org This technique can separate isomeric and isobaric compounds that are indistinguishable by mass alone. For Glucodigifucoside, IM-MS could potentially distinguish it from other glycoside isomers and provide information on its gas-phase conformation, complementing the solution-state data from NMR. biorxiv.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules. nih.gov For cardiac glycosides, CD spectra are particularly sensitive to the conformation of the steroid nucleus and the unsaturated lactone ring at the C-17 position. ablelab.eu

The characteristic n-π* and π-π* transitions of the α,β-unsaturated lactone ring give rise to distinct Cotton effects in the CD spectrum, typically observed in the 220-300 nm range. ablelab.euunc.edu The sign and magnitude of these effects are influenced by the asymmetric environment of the steroid skeleton. This makes CD spectroscopy a valuable tool for confirming the configuration of the lactone ring and observing conformational changes in the molecule. nih.govablelab.eu

Advanced Mass Spectrometry (MS) Techniques (e.g., MS/MS, Ion Mobility MS) for Fragmentation Pathway Analysis

Quantitative Analysis of Glucodigifucoside in Complex Biological Matrices

Accurately measuring the concentration of Glucodigifucoside in complex biological samples like plasma, urine, or tissue extracts is crucial for pharmacokinetic and metabolic studies. This requires highly sensitive and selective analytical methods capable of detecting low concentrations in the presence of numerous interfering substances. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of compounds like Glucodigifucoside in biological matrices. nih.govmdpi.com This technique combines the high-resolution separation power of UHPLC with the exceptional sensitivity and specificity of MS/MS detection. chromatographyonline.comrsc.org

The development of a robust UHPLC-MS/MS method involves several key steps:

Sample Preparation: Biological samples require extensive cleanup to remove proteins, phospholipids, and other interfering components. Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating cardiac glycosides from the matrix.

Chromatographic Separation: UHPLC systems use columns with sub-2 µm particles to achieve rapid and highly efficient separations. A reversed-phase C18 column is typically used, with a mobile phase gradient of water and acetonitrile (B52724) (or methanol) containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides outstanding selectivity and allows for accurate quantification even at very low concentrations, with limits of detection often in the low ng/mL or pg/mL range. researchgate.netresearchgate.net

Table 2: Typical Parameters for UHPLC-MS/MS Quantification of Glucodigifucoside

ParameterDescriptionTypical Setting
Chromatography UHPLCReversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm)
Mobile Phase Water/Acetonitrile with additivesGradient elution with 0.1% formic acid
Ionization Electrospray Ionization (ESI)Positive Ion Mode
Detection Triple Quadrupole MSMultiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion → Product IonSpecific m/z values for Glucodigifucoside and internal standard

In vitro metabolic studies using systems like liver microsomes, hepatocytes, or other cellular models are essential for understanding how Glucodigifucoside is processed and transformed in the body. The development of suitable bioanalytical methods is a prerequisite for these investigations. nih.gov

These methods leverage the quantitative UHPLC-MS/MS techniques described above. The goal is to not only quantify the disappearance of the parent compound (Glucodigifucoside) over time but also to identify and quantify the appearance of its metabolites. High-resolution mass spectrometers (such as Q-TOF or Orbitrap) are often used in these studies for metabolite identification, as they can determine the accurate mass of unknown metabolites, allowing for the prediction of their elemental composition and potential biotransformations (e.g., hydroxylation, glucuronidation). americanpharmaceuticalreview.com Once potential metabolites are identified, a targeted, quantitative UHPLC-MS/MS method can be developed and validated to monitor their formation kinetics, providing crucial insights into the metabolic pathways of Glucodigifucoside. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

Chemoinformatics and Computational Tools for Glucodigifucoside Research

The study of Glucodigifucoside, a cardenolide glycoside found in plants of the Digitalis genus, has been significantly advanced by the application of chemoinformatics and computational tools. These in silico methodologies provide a rapid and cost-effective means to predict biological activities, identify potential protein targets, and elucidate the molecular interactions that underpin the compound's effects. By simulating complex biological processes at the molecular level, researchers can gain deep insights into the structure-activity relationships of Glucodigifucoside and guide further experimental investigation.

In Silico Prediction of Biological Activities and Targets

While specific large-scale in silico screening studies focusing exclusively on Glucodigifucoside are not extensively documented in publicly available research, the methodologies for predicting its biological activities and identifying its molecular targets are well-established within the field of chemoinformatics for the broader class of cardiac glycosides. These approaches leverage the compound's structural information to infer its potential biological functions and interactions.

Chemoinformatic Approaches for Target Prediction:

The process of in silico target prediction for a compound like Glucodigifucoside typically involves several computational strategies:

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the molecular fingerprint of Glucodigifucoside to databases of compounds with known biological activities (e.g., ChEMBL, PubChem), potential targets can be inferred. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are crucial for these comparisons. researchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. By identifying the pharmacophoric features of Glucodigifucoside (e.g., hydrogen bond donors and acceptors, hydrophobic centers), it can be screened against libraries of pharmacophore models representing various protein binding sites. nih.gov

Machine Learning and AI: Modern approaches utilize machine learning algorithms, such as support vector machines (SVM) and deep neural networks, trained on large datasets of compounds and their known biological activities. greenstonebio.com These models can learn complex structure-activity relationships and predict the probability of a compound like Glucodigifucoside interacting with a range of biological targets. The ADMET-AI platform, for example, uses graph neural networks to predict a wide array of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which can provide insights into a compound's potential biological behavior. greenstonebio.com

Predicted Biological Activities for Cardiac Glycosides:

Based on its classification as a cardiac glycoside, the primary predicted biological target for Glucodigifucoside is the Na+/K+-ATPase pump. mdpi.commdpi.com Computational studies on other cardiac glycosides, such as digoxin (B3395198) and ouabain (B1677812), have extensively modeled this interaction. mdpi.comnih.govacs.org Beyond this well-established target, in silico approaches can help to identify potential off-target interactions that may contribute to other biological effects or toxicities. For instance, docking studies have suggested that some cardiac glycosides may interact with other targets like FIH-1, NF-κB, and PI3K, indicating potential roles in anticancer and anti-inflammatory pathways. nih.govresearchgate.net

A hypothetical application of in silico target prediction for Glucodigifucoside could involve screening its structure against a panel of cancer-related targets, given the emerging interest in cardiac glycosides as potential anticancer agents. researchgate.netnih.govresearchgate.net

Table 1: Representative Chemoinformatics Tools for In Silico Research

Tool/DatabaseApplication in Glucodigifucoside ResearchReference
ChEMBL A database of bioactive molecules with drug-like properties. Can be used for similarity searching and identifying known targets of structurally related compounds. nih.gov
PubChem A public repository of chemical substances and their biological activities. Useful for retrieving information on Glucodigifucoside and similar compounds. nih.gov
psRNATarget A web server for predicting miRNA targets in plants. While not directly for Glucodigifucoside's bioactivity in humans, it is an example of computational tools used in the study of Digitalis species. nih.gov
ADMET-AI A web server for predicting ADMET properties using machine learning. Could be used to predict the pharmacokinetic and toxicity profile of Glucodigifucoside. greenstonebio.com
AutoDock A suite of automated docking tools designed to predict how small molecules bind to a receptor of known 3D structure. nih.gov
GROMACS A versatile package to perform molecular dynamics, i.e., simulate the Newtonian equations of motion for systems with hundreds to millions of particles. nih.gov

Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the binding of a ligand, such as Glucodigifucoside, to its protein target at an atomic level.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

In the context of Glucodigifucoside, docking studies would primarily focus on its interaction with the Na+/K+-ATPase pump. Research on other cardiac glycosides has provided a framework for such investigations. For example, docking studies of digoxin with Na+/K+-ATPase have identified key amino acid residues, such as Asp121, Asn122, Thr797, and Arg880, that form hydrogen bonds with the ligand. acs.org The docking scores obtained from these simulations can be correlated with experimental data, such as cytotoxicity, to validate the predictive power of the models. nih.govmdpi.com

A conformational analysis of Glucodigifucoside has been performed using molecular mechanics calculations with the CFF91 force field, which is a precursor to more advanced docking and dynamics studies. This analysis revealed that the conformation of the sugar chain is crucial for its interaction with enzymes like cardenolide glucohydrolase II.

Table 2: Example Molecular Docking Data for Cardiac Glycosides with Na+/K+-ATPase

Cardiac GlycosidePredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)Reference
Digoxin Not specifiedAsp121, Asn122, Thr797, Arg880 acs.org
(+)-Strebloside -8.5Not specified mdpi.com
Ouabain Not specifiedT797, D121, N122, E327, V332, F783, R880 researchgate.net

Note: This table presents data for related cardiac glycosides to illustrate the type of information generated from molecular docking studies. Specific binding energy values for Glucodigifucoside would require a dedicated computational study.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. An MD simulation of a Glucodigifucoside-protein complex would typically be performed after an initial docking study to refine the binding mode and assess its stability.

Studies on other cardenolides have successfully employed MD simulations. For instance, simulations of HIV-1 protease in complex with steroidal cardenolides have been used to evaluate the stability of the complex by analyzing parameters like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) over the simulation time. nih.govnih.gov Such analyses can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy.

The application of these advanced computational methodologies is crucial for a deeper understanding of the molecular mechanisms of Glucodigifucoside. While direct computational studies on this specific compound are emerging, the established chemoinformatic and molecular modeling frameworks for cardiac glycosides provide a clear path for future research.

Future Research Directions and Translational Perspectives for Glucodigifucoside

Exploration of Undiscovered Biological Activities and Novel Cellular Targets

While the cardiotonic and cytotoxic effects of Glucodigifucoside are established, its full spectrum of biological activities remains an area ripe for exploration. ontosight.aimedchemexpress.com Preliminary studies suggest potential antioxidant, anti-inflammatory, and antibacterial properties. Future research should aim to systematically screen Glucodigifucoside against a wider array of biological targets to uncover novel therapeutic applications.

The known cellular target of Glucodigifucoside is the Na+/K+-ATPase. researchgate.net However, its demonstrated ability to induce carcinoma-specific cytotoxicity through the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor, suggests that its effects extend beyond simple ion pump inhibition. tandfonline.com This points toward interactions with cellular signaling pathways that regulate the cell cycle and proliferation. tandfonline.comresearchgate.net Future studies should focus on identifying these downstream effectors and potential secondary targets to fully elucidate its mechanism of action, particularly in cancer cells. The use of target identification technologies could reveal novel binding partners and cellular pathways modulated by this compound. naturalproducts.net

Development of Advanced In Vitro and In Vivo Models for Mechanistic Insights (Excluding Human Trials)

To gain deeper mechanistic insights into Glucodigifucoside's activity, the development of more sophisticated experimental models is essential. Current research has utilized standard 2D cell cultures, such as the ACHN renal adenocarcinoma cell line and the HK-2 normal renal cell line, to establish carcinoma-specific cytotoxicity. tandfonline.com

Future in vitro work should move towards three-dimensional (3D) models, such as spheroids and organoids, which more accurately mimic the tumor microenvironment and cellular interactions in vivo. nih.govnih.gov Co-culture systems, incorporating different cell types like fibroblasts and immune cells alongside cancer cells, could provide valuable information on how the tumor microenvironment influences the response to Glucodigifucoside. nih.gov

For in vivo studies, rodent models (e.g., rats, mice) are standard for investigating the systemic effects and efficacy of natural products. nih.govnih.gov Genetically engineered mouse models (GEMMs) that develop specific types of cancer could be employed to study the anti-tumor effects of Glucodigifucoside in a more clinically relevant context. Furthermore, non-rodent models, such as zebrafish, offer a high-throughput platform for observing developmental and toxicological effects, while larger animal models could be used in later preclinical stages to study pharmacokinetics and organ-level effects. nih.gov

Rational Design of Glucodigifucoside Analogues with Enhanced Specificity and Potency

The complex chemical structure of Glucodigifucoside, comprising a steroid nucleus and a diglycoside chain (fucose and glucose), presents numerous opportunities for medicinal chemistry. ontosight.ai The rational design and synthesis of analogues aim to improve its therapeutic index by enhancing target specificity and potency while minimizing off-target effects. rsc.org

Strategies such as diverted total synthesis (DTS) allow for the modification of the natural product scaffold at various stages of synthesis. rsc.org Modifications could target:

The Sugar Chain: The glycoside moieties are known to influence the compound's solubility, bioavailability, and interaction with the Na+/K+-ATPase. ontosight.ai Synthesizing analogues with different sugar units or altering the linkages could fine-tune these properties.

The Steroid Core: Subtle changes to the steroidal backbone, such as the addition or removal of hydroxyl groups, can significantly impact biological activity, as seen with other cardenolides like digitoxigenin (B1670572) and gitoxigenin. researchgate.net

The Lactone Ring: The unsaturated lactone ring at the C-17 position is critical for cardiac glycoside activity. Modifications to this ring could modulate potency and potentially create derivatives with novel mechanisms of action.

The goal is to generate a library of analogues for systematic screening, identifying compounds with superior carcinoma-specific cytotoxicity or other desired biological activities. synopsys.com

Biosynthetic Engineering for Sustainable Production of Glucodigifucoside and its Derivatives

Glucodigifucoside is naturally produced in plants like Digitalis and Erysimum, but extraction from these sources can lead to low and variable yields, posing a challenge for large-scale supply. researchgate.netbiorxiv.org Biotechnological approaches offer a promising alternative for sustainable and scalable production.

The biosynthesis of cardenolides is a complex process proposed to start from cholesterol, involving a series of enzymatic steps including oxidations and glycosylations. oup.com Key to engineering this pathway is the identification and characterization of the involved enzymes, such as 3β-hydroxysteroid dehydrogenase (3βHSD), progesterone (B1679170) 5β-reductases (P5βR), and various glycosyltransferases. oup.comthieme-connect.com

Future research should focus on:

Complete Pathway Elucidation: Using transcriptomics and functional genomics in high-producing plants like D. lanata to identify all the genes responsible for Glucodigifucoside synthesis. oup.comresearchgate.net

Metabolic Engineering in Plants: Overexpressing rate-limiting enzymes in Digitalis or related species through genetic engineering to increase the accumulation of Glucodigifucoside. researchgate.net

Heterologous Production: Reconstructing the entire biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, which can be grown in large-scale fermenters for controlled and cost-effective production.

Interdisciplinary Approaches Integrating Chemical Biology, Systems Biology, and Synthetic Biology in Glucodigifucoside Research

Tackling the complexity of Glucodigifucoside research requires a convergence of disciplines. nsf.govsouthampton.ac.uk An integrated approach combining chemical biology, systems biology, and synthetic biology will be crucial for accelerating progress from fundamental discovery to translational application. nih.govleeds.ac.uk

Chemical Biology will utilize rationally designed Glucodigifucoside analogues as chemical probes to dissect cellular processes. rsc.org These tools can help map the signaling networks downstream of Na+/K+-ATPase inhibition and validate novel cellular targets. researchgate.net

Systems Biology approaches, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to Glucodigifucoside. By comparing the molecular fingerprints of sensitive vs. resistant cancer cells, researchers can identify biomarkers for patient stratification and uncover novel mechanisms of action or resistance.

Synthetic Biology provides the tools to design and build novel biological systems for producing Glucodigifucoside and its derivatives. thieme-connect.com This involves not only heterologous expression of the biosynthetic pathway but also engineering the host organism's metabolism to maximize the flux towards the desired product.

By integrating these powerful disciplines, the scientific community can systematically explore the chemical and biological space of Glucodigifucoside, paving the way for the development of new and improved therapeutics.

Table of Mentioned Compounds

Q & A

Q. How should researchers navigate intellectual property constraints when studying Glucodigifucoside?

  • Methodological Answer :
  • Patent mining : Use Espacenet or USPTO databases to identify existing claims.
  • Material transfer agreements (MTAs) : Secure legal permissions for compound sourcing if required.
  • Open innovation : Publish negative results to contribute to public knowledge without infringing patents .

Q. Tables for Data Organization

Parameter Recommended Method Validation Criteria Reference
Structural IdentityNMR, X-ray crystallography≥95% purity via HPLC; spectral match to literature
Cytotoxicity (IC50)MTT assay, flow cytometryEC50 ± 10% across three independent runs
Gene ExpressionqRT-PCR, Western blotFold-change ≥2.0 with p < 0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.